molecular formula C15H9ClO2 B2754679 7-chloro-2-phenyl-4H-chromen-4-one CAS No. 1148-48-7

7-chloro-2-phenyl-4H-chromen-4-one

Cat. No.: B2754679
CAS No.: 1148-48-7
M. Wt: 256.69
InChI Key: GBUGAQKBGDUOIO-UHFFFAOYSA-N
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Description

7-Chloro-2-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromone family Chromones are a class of naturally occurring compounds known for their diverse biological activities This particular compound is characterized by the presence of a chlorine atom at the 7th position and a phenyl group at the 2nd position on the chromen-4-one scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-phenyl-4H-chromen-4-one typically involves the cyclization of appropriate chalcones. One common method includes the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form the chalcone intermediate. This intermediate undergoes cyclization in the presence of an acid catalyst to yield the desired chromone derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted chromones and dihydrochromones, which can exhibit different biological activities .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer, anti-inflammatory, and neuroprotective effects.

    Industry: Utilized in the development of dyes, pigments, and other materials.

Comparison with Similar Compounds

Uniqueness: The presence of the chlorine atom at the 7th position in 7-chloro-2-phenyl-4H-chromen-4-one imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it a valuable compound for drug development and other applications .

Properties

IUPAC Name

7-chloro-2-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUGAQKBGDUOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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